molecular formula C16H22N2O5S B2915309 Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate CAS No. 878982-28-6

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate

Cat. No.: B2915309
CAS No.: 878982-28-6
M. Wt: 354.42
InChI Key: AKONJOLZMIETJB-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate is a synthetic organic compound with the molecular formula C16H22N2O5S and a molecular weight of 354.42 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a benzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate typically involves multiple steps, including the formation of the piperidine ring, introduction of the methylsulfonyl group, and esterification with benzoic acid. One common method involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride.

    Esterification: The final step involves esterification of the piperidine derivative with benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: Similar structure but different substitution pattern on the piperidine ring.

    Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine: Contains an azetidine ring instead of a piperidine ring.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)12-6-8-14(9-7-12)17-15(19)13-5-4-10-18(11-13)24(2,21)22/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONJOLZMIETJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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